N-P-Tosyl-Gly-Pro-Arg P-nitroanilide acetate salt
Overview
Description
N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt is a chromogenic substrate used in various biochemical assays. It is particularly known for its application in plasmin assays, where it serves as a substrate for examining the amidolytic activity of enzymes such as serine proteases and fibrinogenolytic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt involves the coupling of N-(p-Tosyl)-Gly-Pro-Arg with p-nitroaniline in the presence of coupling agents. The reaction typically occurs in an organic solvent such as ethanol, where the product is precipitated out and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then crystallized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by plasmin, releasing p-nitroaniline, which can be quantified colorimetrically.
Substitution: The tosyl group can be substituted under specific conditions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at physiological pH.
Substitution: Requires nucleophiles and appropriate solvents such as dichloromethane.
Major Products
Hydrolysis: Produces p-nitroaniline.
Substitution: Produces various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt is widely used in scientific research, including:
Biochemistry: As a chromogenic substrate for enzyme assays, particularly for plasmin and serine proteases.
Medicine: Used in diagnostic assays to measure enzyme activity in blood samples.
Chemistry: Serves as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of diagnostic kits and biochemical reagents.
Mechanism of Action
The compound acts as a substrate for plasmin and other serine proteases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be detected colorimetrically. This mechanism allows for the quantification of enzyme activity in various assays .
Comparison with Similar Compounds
Similar Compounds
N-(p-Tosyl)-Gly-Pro-Lys p-nitroanilide acetate salt: Another chromogenic substrate used for similar applications.
N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt: Shares similar properties but differs in the amino acid sequence.
Uniqueness
N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt is unique due to its specific amino acid sequence, which makes it highly selective for certain enzymes. This selectivity enhances its utility in precise biochemical assays .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDRWVTRQRSED-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86890-95-1 | |
Record name | Biophen CS 01(81) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86890-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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